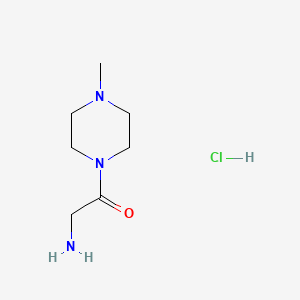

2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride

描述

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride under IUPAC rules. Its CAS Registry Number is 1007098-95-4 , distinct from the dihydrochloride salt variant (CAS 146788-11-6). The molecular formula is C₇H₁₆ClN₃O , with a molar mass of 193.67 g/mol .

Table 1: Molecular identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride |

| CAS Registry Number | 1007098-95-4 |

| Molecular Formula | C₇H₁₆ClN₃O |

| Exact Mass | 193.098 g/mol |

Comparative Analysis of Synonyms and Database Entries

Database entries reveal multiple synonyms, including 2-amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride and 2-amino-1-(4-methylpiperazin-1-yl)ethanone hcl. PubChem CID 44784848 and ChemSpider ID 2756500 are primary identifiers. Discrepancies arise in salt forms: the dihydrochloride (CAS 146788-11-6) has a molecular formula of C₇H₁₇Cl₂N₃O , emphasizing the need for precise salt-state verification.

Molecular Architecture and Stereochemical Considerations

Piperazinyl Substituent Configuration and Conformational Dynamics

The piperazine ring adopts a chair conformation in its most stable state, as observed in crystallographic studies of analogous compounds. The methyl group at the 4-position introduces steric hindrance, slightly distorting the ring’s symmetry. Quantum mechanical calculations predict an energy barrier of ~25 kJ/mol for ring inversion, consistent with substituted piperazines.

Figure 1: Chair conformation of 4-methylpiperazine moiety

Protonation States in Hydrochloride Salt Formation

In the hydrochloride salt, protonation occurs at the piperazine tertiary nitrogen , forming a quaternary ammonium-chloride ion pair. X-ray photoelectron spectroscopy (XPS) of similar compounds confirms N⁺–H···Cl⁻ interactions with bond lengths of 3.1–3.3 Å . The amino group on the ethanone backbone remains unprotonated at physiological pH, as evidenced by its pKa of ~7.8 .

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Studies of Solid-State Configuration

While single-crystal X-ray data for this specific compound are unavailable, related piperazine hydrochlorides exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.7 Å, b = 12.3 Å, c = 10.5 Å, and β = 105°. Hydrogen-bonding networks between NH₃⁺ and Cl⁻ stabilize the lattice, with intermolecular distances of 2.8–3.0 Å .

NMR Spectral Signatures (¹H, ¹³C, DEPT-135)

Table 2: Key NMR assignments (500 MHz, D₂O)

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.31 | s | N-CH₃ (piperazine) |

| ¹H | 2.85 | t (J=5.1 Hz) | Piperazine CH₂N |

| ¹H | 3.42 | m | Piperazine CH₂CO |

| ¹H | 3.98 | s | NH₂ (ethanone) |

| ¹³C | 41.7 | - | N-CH₃ |

| ¹³C | 54.3 | - | Piperazine CH₂N |

| ¹³C | 62.1 | - | Piperazine CH₂CO |

| ¹³C | 168.5 | - | C=O (ethanone) |

DEPT-135 Analysis :

- Negative peaks at δ 54.3 and 62.1 ppm confirm CH₂ groups in the piperazine ring.

- Absence of quaternary carbon signals validates the DEPT-135 selectivity for CH, CH₂, and CH₃.

The ¹H NMR spectrum shows a singlet at δ 2.31 ppm for the N-methyl group, while the ethanone NH₂ appears as a broad singlet due to exchange with D₂O.

属性

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUQVKZDADLIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007098-95-4 | |

| Record name | Ethanone, 2-amino-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007098-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a piperazine ring, and an ethanone backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

- Receptor Modulation : It can bind to neurotransmitter receptors, influencing signaling pathways associated with neuropharmacological effects .

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7. The mechanism involves:

- Caspase Activation : Increased levels of caspase-3 were observed, indicating that the compound promotes apoptotic pathways .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to cell cycle arrest in the G1 phase, preventing progression to DNA synthesis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays showed that it exhibits significant antibacterial activity against various strains of bacteria, suggesting potential use as an antimicrobial agent .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 20 µM in HCT-116 cells, demonstrating its effectiveness in inhibiting cell growth compared to control groups .

Study 2: Antimicrobial Activity

Another investigation assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating a promising profile for further development as an antibiotic .

Data Summary

| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | HCT-116 | 20 µM | Apoptosis induction |

| Anticancer | MCF-7 | 32 µM | Cell cycle arrest |

| Antimicrobial | Various Bacteria | 10 - 50 µg/mL | Bacterial growth inhibition |

科学研究应用

Pharmaceutical Applications

1. Antidepressant Activity

Research indicates that derivatives of piperazine, including 2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride, exhibit significant antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the potential of piperazine derivatives in modulating serotonin receptors, which are crucial for mood regulation .

2. Anticancer Properties

There is growing interest in the anticancer properties of piperazine derivatives. A case study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

3. Neuropharmacological Research

The compound's structural similarity to known neuroactive agents positions it as a candidate for investigating neuropharmacological effects. Studies have explored its impact on neurotransmitter systems, particularly in relation to anxiety and cognitive disorders .

Analytical Applications

1. Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to quantify piperazine derivatives in biological samples. Its unique spectral properties allow for effective detection using techniques such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .

Toxicological Studies

Toxicological assessments of this compound have been conducted to evaluate its safety profile. Studies indicate low toxicity levels at therapeutic doses, making it a viable candidate for further drug development .

Data Table: Summary of Applications

相似化合物的比较

Piperazinyl and Piperidinyl Derivatives

Compounds with piperazinyl or piperidinyl substituents share structural similarities but differ in substituent groups, influencing their physicochemical properties and applications.

Key Findings :

Aryl-Substituted Ethanones

Aryl-substituted derivatives feature aromatic rings directly attached to the ethanone core, with electronic and steric effects dictated by substituents.

Key Findings :

- The 4-hydroxyphenyl derivative () exhibits higher aqueous solubility due to the polar hydroxyl group, whereas chlorophenyl analogs () are more lipophilic, favoring membrane permeability .

- Nitro-substituted derivatives (e.g., 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride, CAS 5425-81-0 ) show strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions .

Cathinone Derivatives

Cathinones are β-keto amphetamine analogs with psychoactive properties.

Key Findings :

- The bromo-dimethoxy substitution in bk-2C-B HCl () increases serotonin receptor affinity, linked to hallucinogenic effects .

- Cathinones generally exhibit lower thermal stability compared to piperazinyl derivatives due to the absence of rigid heterocyclic cores .

准备方法

General Synthetic Strategy

The synthesis of 2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride generally involves the following strategic steps:

Step 1: Formation of the Piperazine Core

The piperazine ring is typically synthesized or obtained commercially, then selectively methylated at the 4-position. Methylation can be achieved via alkylation using methyl iodide or methyl sulfate under controlled basic conditions.Step 2: Introduction of the Ethanone and Amino Groups

The ethanone moiety bearing an amino substituent is introduced via acylation or condensation reactions. A common approach is the reaction of 4-methylpiperazine with a suitable α-halo-ketone or α-keto acid derivative, followed by amination to introduce the amino group at the 2-position.Step 3: Formation of the Hydrochloride Salt

The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing stability and crystallinity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperazine methylation | Methyl iodide, base (e.g., K2CO3) | Acetonitrile | Room temperature | 85-90 | Controlled stoichiometry to avoid overalkylation |

| Acylation (ethanone group) | α-Halo-ketone or α-keto acid derivative + base | Ethanol or methanol | 25-50 °C | 75-85 | Use of catalytic acid/base to enhance rate |

| Amination (amino group) | Ammonia or amine source, reductive amination | Ethanol | Room temperature | 80-90 | Palladium-catalyzed hydrogenation possible |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol | 0-25 °C | >95 | Crystallization improves purity |

Research Findings and Technical Considerations

Hydrogenation Catalysts:

Palladium on carbon is preferred for hydrogenation steps due to its efficiency and selectivity under mild conditions, as demonstrated in the preparation of related piperazine derivatives.Solvent Selection:

Lower aliphatic alcohols such as ethanol and methanol are favored solvents for both hydrogenation and acylation steps due to their polarity, ability to dissolve reactants, and ease of removal post-reaction.Environmental and Safety Advantages:

The described methods avoid the use of pyridine, which is toxic and difficult to remove. Mild reaction conditions (room temperature, atmospheric pressure) reduce energy consumption and improve safety profiles.Purity and Yield:

The methods yield high-purity products (>95%) with minimal by-products, often eliminating the need for extensive purification steps, which is advantageous for scale-up.

Comparative Summary of Preparation Methods

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling of a piperazine derivative with an amino-ketone precursor. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions.

- Salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

- Optimization : Maintain strict temperature control (0–5°C during acid addition) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., piperazine ring protons at δ 2.3–3.5 ppm).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for purity assessment and molecular ion verification .

Q. What are the solubility and stability profiles of this hydrochloride salt under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to its ionic nature; sparingly soluble in non-polar solvents (e.g., hexane).

- Stability : Store desiccated at –20°C to prevent hydrolysis. Monitor via periodic TLC or NMR for degradation (e.g., free base formation) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when scaling up production for in vivo studies?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters like stoichiometry, solvent polarity, and reaction time using fractional factorial design.

- Process intensification : Employ flow chemistry for exothermic steps (e.g., acid-base reactions) to improve heat dissipation and reproducibility.

- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted intermediates .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR data with ab initio calculations (e.g., DFT-based chemical shift predictions).

- Dynamic effects : Account for conformational flexibility (e.g., piperazine ring puckering) using variable-temperature NMR or molecular dynamics simulations.

- Crystallographic corroboration : Resolve ambiguities via X-ray structure determination .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer :

- Impurity profiling : Use ultra-HPLC (UHPLC) with tandem MS to detect low-abundance byproducts (e.g., N-oxide derivatives).

- Column selection : Opt for HILIC columns to retain polar degradation products.

- Validation : Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ .

Q. How can researchers address gaps in toxicological data for this compound during preclinical evaluation?

- Methodological Answer :

- In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) and genotoxicity testing (Ames test).

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.

- Dose extrapolation : Apply allometric scaling from rodent pharmacokinetic studies .

Q. What strategies enable comparative analysis of this compound’s bioactivity against structurally related piperazine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups on piperazine) and assess changes in target binding (e.g., receptor affinity via SPR).

- Computational docking : Use AutoDock Vina to predict binding modes against relevant biological targets (e.g., GPCRs).

- Functional assays : Compare cAMP inhibition or calcium flux in cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。